molecular formula C8H7BrClNO2 B2636120 2-Amino-2-(2-bromo-4-chlorophenyl)acetic acid CAS No. 1273600-38-6

2-Amino-2-(2-bromo-4-chlorophenyl)acetic acid

Cat. No.: B2636120
CAS No.: 1273600-38-6
M. Wt: 264.5
InChI Key: ZRVWAVBHXVIOSB-UHFFFAOYSA-N
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Description

2-Amino-2-(2-bromo-4-chlorophenyl)acetic acid is a halogenated phenylacetic acid derivative featuring a bromine atom at the 2-position and a chlorine atom at the 4-position on the phenyl ring, with an amino group attached to the α-carbon of the acetic acid backbone.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-2-(2-bromo-4-chlorophenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrClNO2/c9-6-3-4(10)1-2-5(6)7(11)8(12)13/h1-3,7H,11H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRVWAVBHXVIOSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Br)C(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(2-bromo-4-chlorophenyl)acetic acid typically involves the reaction of 2-bromo-4-chlorobenzaldehyde with glycine in the presence of a suitable catalyst. The reaction proceeds through the formation of an imine intermediate, which is subsequently hydrolyzed to yield the desired amino acid. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(2-bromo-4-chlorophenyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro group (-NO2).

    Reduction: The carboxylic acid group can be reduced to an alcohol (-OH).

    Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl (-OH) or amino (-NH2) groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products

    Oxidation: Formation of 2-nitro-2-(2-bromo-4-chlorophenyl)acetic acid.

    Reduction: Formation of 2-amino-2-(2-bromo-4-chlorophenyl)ethanol.

    Substitution: Formation of 2-amino-2-(2-hydroxy-4-chlorophenyl)acetic acid or 2-amino-2-(2-amino-4-chlorophenyl)acetic acid.

Scientific Research Applications

Chemistry

2-Amino-2-(2-bromo-4-chlorophenyl)acetic acid serves as a versatile reagent in organic synthesis. Its unique structure allows it to act as a building block for various chemical transformations, including:

  • Synthesis of Pharmaceuticals : It is employed in the synthesis of biologically active compounds, particularly in drug development.
  • Organic Synthesis : The compound is used to create derivatives that can serve different functions in chemical reactions.

Biology

Research into the biological activities of this compound has revealed several promising applications:

  • Neurotransmitter Modulation : The compound acts as a modulator at neurotransmitter receptors, influencing synaptic transmission and potentially aiding in cognitive functions and mood regulation.
  • Antimicrobial Properties : Studies indicate that it exhibits antimicrobial activity against various pathogens, suggesting its potential use in developing new antibiotics.

Medicine

The therapeutic potential of this compound is under investigation:

  • Pain Management : Preliminary studies show that it may possess analgesic properties, making it a candidate for pain relief therapies.
  • Anti-inflammatory Effects : The compound has been studied for its ability to inhibit inflammatory pathways, showing promise in treating conditions like arthritis.

Case Studies and Experimental Data

Several studies have explored the biological activity and therapeutic potential of this compound:

Study on Pain Perception

In controlled animal studies, administration of this compound resulted in significant reductions in pain responses compared to control groups. This highlights its potential as an analgesic agent.

Neuroprotective Effects

Another study focused on the neuroprotective properties of the compound against glutamate-induced excitotoxicity. Results indicated that treatment significantly reduced neuronal death, suggesting a protective role in neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 2-Amino-2-(2-bromo-4-chlorophenyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen Substitution Effects

Replacing chlorine with fluorine or altering halogen positions modulates physicochemical and binding properties:

  • 2-Amino-2-(5-chloro-2-methoxyphenyl)acetic acid (CAS: SY104531) incorporates a methoxy group, which increases steric bulk and may reduce membrane permeability compared to halogen-only analogs .

Structural Modifications and Conformational Effects

  • 2-{[(4-bromophenyl)carbamoyl]amino}acetic acid (CAS: 3744-13-6) replaces the amino group with a carbamoyl moiety, altering hydrogen-bonding capacity and solubility (molecular weight: 273.09 g/mol) .

Physicochemical and Pharmacokinetic Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
2-Amino-2-(2-bromo-4-chlorophenyl)acetic acid N/A C₈H₇BrClNO₂ ~264.51 (estimated) 2-Br, 4-Cl, α-amino High halogen polarity
2-(4-Bromo-2-chlorophenoxy)acetic acid 77228-67-2 C₈H₆BrClO₃ 265.49 4-Br, 2-Cl, phenoxy LogP: ~2.1 (predicted)
(R)-2-Amino-2-(2-bromo-4-fluorophenyl)acetic acid HCl 2177265-07-3 C₈H₈BrClFNO₂ 281.52 2-Br, 4-F, α-amino Purity: ≥95%
2-Amino-2-(5-chloro-2-methoxyphenyl)acetic acid SY104531 C₉H₁₀ClNO₃ 215.63 5-Cl, 2-OCH₃, α-amino Price: €374/250 mg

Biological Activity

2-Amino-2-(2-bromo-4-chlorophenyl)acetic acid, a halogenated amino acid derivative, has garnered attention in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.

  • Molecular Formula : C8_8H7_7BrClNO2_2
  • Molecular Weight : 264.50 g/mol
  • CAS Number : 1273600-38-6

The compound features a bromine and chlorine atom attached to a phenyl ring, which influences its reactivity and biological interactions.

Research suggests that this compound may function as:

  • Enzyme Inhibitor : It may inhibit specific enzymes involved in neurotransmitter pathways, potentially impacting conditions such as depression and anxiety disorders.
  • Receptor Modulator : Its halogen substituents enhance binding affinity to various receptors, which could lead to increased efficacy in therapeutic applications .

Antimicrobial Properties

The compound has been studied for its antimicrobial effects against various bacterial strains. In a recent study, it demonstrated moderate to good activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging as follows:

Bacterial StrainMIC (µM)
Bacillus subtilis4.69 - 22.9
Staphylococcus aureus5.64 - 77.38
Enterococcus faecalis8.33 - 23.15
Escherichia coli2.33 - 156.47
Pseudomonas aeruginosa13.40 - 137.43
Salmonella typhi11.29 - 77.38

Additionally, it exhibited antifungal activity against Candida albicans and Fusarium oxysporum .

Neuropharmacological Effects

The compound's potential in modulating neurotransmitter systems has been explored in several studies:

  • Case Study : A study indicated that derivatives of this compound could act on serotonin receptors, suggesting a role in treating mood disorders.
  • Mechanistic Insights : The presence of halogen atoms is believed to enhance the compound's ability to penetrate biological membranes and interact with target proteins effectively .

Synthesis and Derivative Studies

The synthesis of this compound typically involves multi-step processes that yield derivatives with varying biological activities:

  • Synthesis Methodology : The compound is often synthesized via reactions involving bromo and chloro-substituted phenols combined with amino acids or their derivatives.
    General Reaction Phenol+Amino AcidAmino Acid Derivative\text{General Reaction }\text{Phenol}+\text{Amino Acid}\rightarrow \text{Amino Acid Derivative}
  • Derivative Activity : Research has shown that modifications to the halogen substituents can significantly alter the biological activity of the derivatives, emphasizing structure-activity relationships (SAR) .

Q & A

Q. What are the recommended synthetic routes for 2-Amino-2-(2-bromo-4-chlorophenyl)acetic acid, and what reaction conditions optimize yield and purity?

Answer: A common approach involves multi-step synthesis starting from halogenated aromatic precursors. For example:

  • Step 1: Bromination and chlorination of the phenyl ring using electrophilic substitution (e.g., FeBr₃ or AlCl₃ as catalysts).
  • Step 2: Introduction of the amino-acetic acid moiety via Strecker synthesis or reductive amination. Key reagents include NH₃/CN⁻ for the Strecker method or NaBH₃CN for reductive amination .
  • Optimization: Yield and purity depend on solvent choice (e.g., THF or DMF for solubility) and temperature control (0–25°C to minimize side reactions) . Post-synthesis purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is critical .

Q. How can researchers characterize the structural and purity attributes of this compound using spectroscopic and chromatographic methods?

Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR: Identify aromatic protons (δ 7.2–7.8 ppm for bromo/chloro-substituted phenyl) and the α-amino acetic acid protons (δ 3.5–4.5 ppm). Splitting patterns confirm substitution positions .
    • ¹³C NMR: Peaks at ~170 ppm confirm the carboxylic acid group, while carbons adjacent to Br/Cl show deshielding .
  • High-Performance Liquid Chromatography (HPLC): Use a C18 column with UV detection (λ = 254 nm) to assess purity. Mobile phase: acetonitrile/water (70:30) with 0.1% TFA .
  • X-ray Crystallography: Single-crystal analysis resolves stereochemistry and bond angles (e.g., monoclinic space groups observed in related bromo-chloro compounds) .

Advanced Research Questions

Q. What computational strategies can predict the reactivity of this compound in novel reaction pathways?

Answer:

  • Quantum Chemical Calculations: Use density functional theory (DFT) at the B3LYP/6-31G* level to model reaction intermediates and transition states. Software like Gaussian or ORCA can predict regioselectivity in electrophilic substitutions .
  • Reaction Path Search: Tools like GRRM (Global Reaction Route Mapping) identify low-energy pathways for nucleophilic attacks or cross-coupling reactions (e.g., Suzuki-Miyaura with Pd catalysts) .
  • Machine Learning: Train models on halogenated aromatic acid datasets to predict reaction outcomes (e.g., yield optimization under varying temperatures) .

Q. How can discrepancies in crystallographic data between experimental and theoretical models be resolved?

Answer:

  • Refinement Techniques: Use SHELXL for crystallographic refinement, adjusting thermal parameters and occupancy rates to minimize R-factors (<5% for high-quality data) .
  • DFT-Based Geometry Optimization: Compare experimental bond lengths/angles with DFT-optimized structures (e.g., using VASP or CRYSTAL). Discrepancies in dihedral angles may indicate conformational flexibility .
  • Synchrotron Validation: High-resolution data from synchrotron X-ray sources resolve ambiguities in electron density maps, particularly for heavy atoms (Br/Cl) .

Q. What methodologies are effective in studying the biological interactions of this compound, such as enzyme inhibition assays?

Answer:

  • Enzyme Kinetics: Conduct Michaelis-Menten assays using fluorogenic substrates (e.g., 4-methylumbelliferyl derivatives). Monitor inhibition via fluorescence quenching at λ_ex/λ_em = 360/450 nm .
  • Isothermal Titration Calorimetry (ITC): Measure binding thermodynamics (ΔH, ΔS) between the compound and target enzymes (e.g., proteases or kinases) .
  • Molecular Docking: Use AutoDock Vina to simulate binding poses in enzyme active sites. Validate with mutagenesis studies (e.g., alanine scanning of key residues) .

Q. How can researchers address challenges in scaling up synthesis while maintaining enantiomeric purity?

Answer:

  • Asymmetric Catalysis: Employ chiral catalysts (e.g., Jacobsen’s Mn-salen complexes) for stereocontrol during amino acid formation .
  • Continuous Flow Reactors: Improve mixing and heat transfer for large-scale reactions, reducing racemization risks. Process parameters (residence time, pressure) are optimized via CFD simulations .
  • Chiral HPLC Monitoring: Use Daicel Chiralpak columns (e.g., AD-H) to track enantiomeric excess (ee) during scale-up. Adjust mobile phase (hexane/isopropanol) for baseline separation .

Q. What strategies are used to analyze stability under varying pH and temperature conditions?

Answer:

  • Forced Degradation Studies:
    • Acidic/alkaline conditions: Incubate in 0.1M HCl/NaOH (25–60°C) and monitor decomposition via LC-MS.
    • Oxidative stress: Use 3% H₂O₂ to identify oxidation-sensitive moieties (e.g., amino groups) .
  • Thermogravimetric Analysis (TGA): Quantify thermal decomposition thresholds (T₀ ~200°C for similar bromo-chloro aromatics) .

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